molecular formula C9H6ClFN2 B3111623 3-Chloro-6-fluoroisoquinolin-5-amine CAS No. 1841079-95-5

3-Chloro-6-fluoroisoquinolin-5-amine

Cat. No.: B3111623
CAS No.: 1841079-95-5
M. Wt: 196.61 g/mol
InChI Key: AGVYWYAHJDZMMA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoroisoquinolin-5-amine typically involves multi-step reactions starting from commercially available precursors. One common method includes the cyclization of a precursor bearing a pre-fluorinated benzene ring followed by chlorination and amination .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale organic synthesis techniques, including the use of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoroisoquinolin-5-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine or fluorine atoms are replaced by other functional groups.

    Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often altering its biological activity.

    Coupling Reactions: Such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various amines or ethers, while oxidation and reduction can produce different oxidized or reduced derivatives of the compound .

Scientific Research Applications

3-Chloro-6-fluoroisoquinolin-5-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoroisoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase or topoisomerase, enzymes crucial for DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloroisoquinolin-5-amine
  • 6-Fluoroisoquinolin-5-amine
  • 3-Bromo-6-fluoroisoquinolin-5-amine

Uniqueness

3-Chloro-6-fluoroisoquinolin-5-amine is unique due to the presence of both chlorine and fluorine atoms on the isoquinoline ring. This dual substitution imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

3-chloro-6-fluoroisoquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2/c10-8-3-6-5(4-13-8)1-2-7(11)9(6)12/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVYWYAHJDZMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=CC(=NC=C21)Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290176
Record name 3-Chloro-6-fluoro-5-isoquinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841079-95-5
Record name 3-Chloro-6-fluoro-5-isoquinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841079-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-fluoro-5-isoquinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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